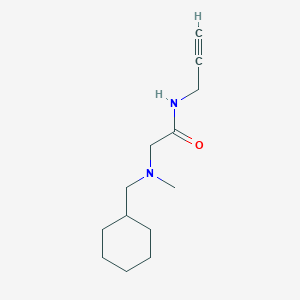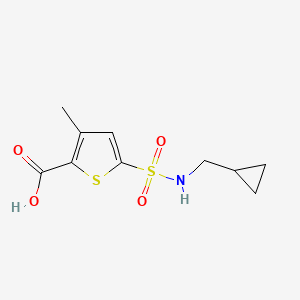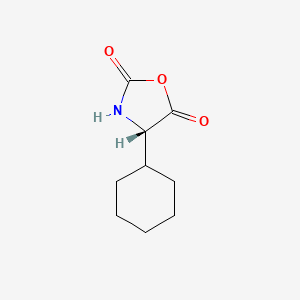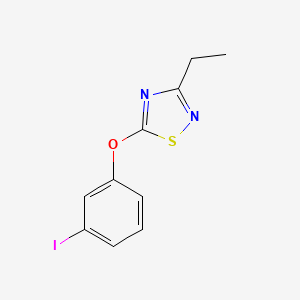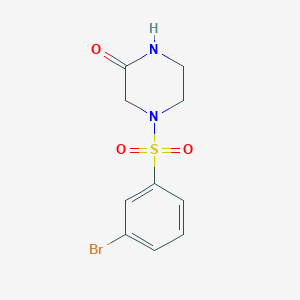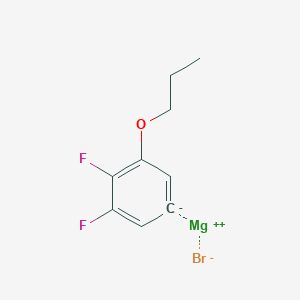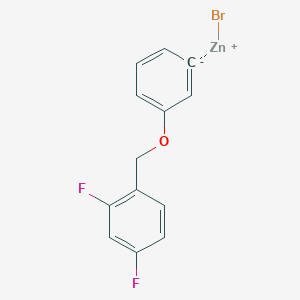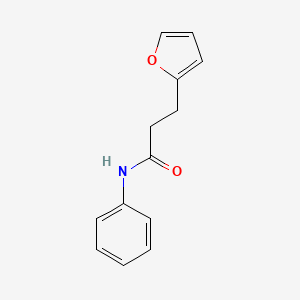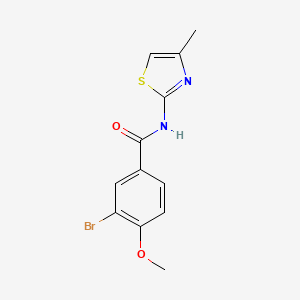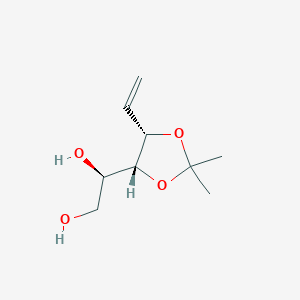
(R)-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol is a chiral compound with a complex structure featuring multiple functional groups, including a dioxolane ring and a diol. This compound’s stereochemistry is defined by its specific configuration at multiple chiral centers, making it an interesting subject for stereochemical studies and applications in asymmetric synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the acid-catalyzed reaction of a diol with an aldehyde or ketone.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Wittig reaction or a similar olefination process.
Chiral Resolution: The chiral centers can be introduced using chiral catalysts or starting materials, followed by resolution techniques such as chromatography or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: for the formation of the dioxolane ring.
Continuous flow systems:
Automated chiral resolution: processes to ensure high enantiomeric purity.
化学反应分析
Types of Reactions
Oxidation: The diol groups can be oxidized to form aldehydes or carboxylic acids using reagents like PCC or KMnO4.
Reduction: The vinyl group can be hydrogenated to an ethyl group using catalysts like Pd/C.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, NaIO4.
Reduction: H2 with Pd/C, NaBH4.
Substitution: Alkyl halides, acyl chlorides, strong bases like NaH.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Ethers, esters.
科学研究应用
Chemistry
Asymmetric Synthesis: Used as a chiral building block in the synthesis of complex molecules.
Catalysis: Acts as a ligand in chiral catalysts for enantioselective reactions.
Biology
Enzyme Studies: Used to study enzyme-substrate interactions due to its chiral nature.
Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific chiral properties.
作用机制
The mechanism of action of ®-1-((4R,5S)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol would depend on its specific application. For example:
As a Catalyst: It would coordinate with metal centers to induce chirality in the reaction products.
In Biological Systems: It could interact with enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
(S)-1-((4S,5R)-2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethane-1,2-diol: The enantiomer of the compound .
1,3-Dioxolane Derivatives: Compounds with similar dioxolane rings but different substituents.
Uniqueness
Chirality: The specific ® and (4R,5S) configuration makes it unique in its stereochemical properties.
Functional Groups: The combination of a dioxolane ring, vinyl group, and diol is relatively rare and offers unique reactivity.
属性
分子式 |
C9H16O4 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC 名称 |
(1R)-1-[(4R,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C9H16O4/c1-4-7-8(6(11)5-10)13-9(2,3)12-7/h4,6-8,10-11H,1,5H2,2-3H3/t6-,7+,8-/m1/s1 |
InChI 键 |
DFJFQMKMLZLSOG-GJMOJQLCSA-N |
手性 SMILES |
CC1(O[C@H]([C@H](O1)[C@@H](CO)O)C=C)C |
规范 SMILES |
CC1(OC(C(O1)C(CO)O)C=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-3-(4-nitrophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14896116.png)
